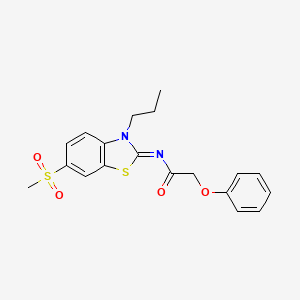

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

Description

N-(6-Methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide is a benzothiazole-derived compound featuring a methylsulfonyl group at the 6-position, a propyl chain at the 3-position, and a phenoxyacetamide moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence electronic properties of the benzothiazole core .

For example, similar compounds in and utilize carbodiimide-mediated coupling (e.g., EDC) in chloroform/pyridine systems to form acetamide linkages .

Properties

IUPAC Name |

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-3-11-21-16-10-9-15(27(2,23)24)12-17(16)26-19(21)20-18(22)13-25-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWSTYOBNNXDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the sulfonyl group and the propyl chain. The final step involves the coupling of the benzothiazole derivative with phenoxyacetic acid to form the desired compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Chemistry

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules and as a reagent in various organic reactions, including oxidation, reduction, substitution, and hydrolysis.

Research indicates that this compound possesses potential antimicrobial , antifungal , and anticancer properties. Its biological activities are attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit enzymes involved in cell proliferation, thereby suppressing cancer cell growth.

Case Studies: Anticancer Activity

A study demonstrated that derivatives of similar benzothiazole compounds exhibited significant anticancer activity against various cancer cell lines. The percent growth inhibition for some derivatives reached as high as 86% against certain types of cancer cells . This suggests that this compound could be further explored for its therapeutic potential in oncology.

Medicine

The compound is under investigation for its therapeutic applications in treating diseases such as cancer and infectious diseases. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects . Ongoing studies aim to elucidate its pharmacokinetic properties and efficacy in clinical settings.

Industrial Applications

In industry, this compound is explored for developing new materials such as polymers and coatings. Its unique chemical properties make it suitable for enhancing material performance in various applications.

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on benzothiazole substituents and acetamide modifications. Key comparisons include:

Spectral and Physicochemical Comparisons

- IR Spectroscopy: The target compound’s acetamide carbonyl (C=O) stretch is expected near 1670–1680 cm⁻¹, aligning with analogs like 6b (1682 cm⁻¹) and 6c (1676 cm⁻¹) .

- NMR Trends: The phenoxy group’s aromatic protons in the target compound would likely resonate at δ 6.8–7.5 ppm, similar to δ 7.20–8.61 in compound 6c . The propyl chain’s methyl protons may appear as a triplet near δ 0.9–1.1 ppm.

- Conversely, the propyl chain may counteract this by increasing hydrophobicity.

Research Findings and Hypotheses

- Synthetic Feasibility: The compound can likely be synthesized via a route analogous to , using EDC-mediated coupling of 6-methylsulfonyl-3-propylbenzothiazol-2-amine with 2-phenoxyacetyl chloride .

- Therapeutic Potential: Structural analogs in and are patented for unspecified pharmaceutical applications, suggesting that the methylsulfonyl and propyl groups may optimize target binding or pharmacokinetics .

Biological Activity

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide (CAS No. 898352-49-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phenoxyacetamide group, characterized by the following structural formula:

This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These results indicate promising anticancer potential, warranting further exploration in preclinical models.

3. Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect could be beneficial in managing chronic inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs).

- Receptor Modulation : It potentially modulates receptor activity related to apoptosis and inflammation, affecting signaling cascades that lead to cell death or survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in significant apoptosis and reduced tumor growth in xenograft models.

- Infection Control : Clinical isolates of Staphylococcus aureus treated with the compound showed a marked reduction in biofilm formation, suggesting its utility in preventing device-related infections.

Q & A

Q. What protocols ensure reliable comparison of bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Use common reference compounds (e.g., positive controls like cisplatin for cytotoxicity).

- Data Normalization : Report IC50/EC50 values relative to internal controls.

- Open Data : Share raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.